4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
Description
The compound 4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate is a synthetic molecule featuring a bifunctional isoquinoline-5-sulfonate scaffold. Its structure includes:
- Two isoquinoline-5-sulfonyl groups: One attached via a sulfonamide linkage to a propyl chain, and the other esterified to a phenyl ring.
- A 4-phenylpiperazine moiety: Connected to the propyl chain at the third carbon.
- Stereochemistry: The (S)-configuration at the chiral center of the propyl chain is critical for biological activity, as seen in related analogs .
This compound is hypothesized to target calcium/calmodulin-dependent protein kinase II (CaMKII) due to structural similarities with known inhibitors like KN-62 .
Properties
IUPAC Name |
[4-[2-(isoquinolin-5-ylsulfonylamino)-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N5O5S2/c43-48(44,36-10-4-6-29-25-38-18-16-34(29)36)40-31(27-41-20-22-42(23-21-41)32-8-2-1-3-9-32)24-28-12-14-33(15-13-28)47-49(45,46)37-11-5-7-30-26-39-19-17-35(30)37/h1-19,25-26,31,40H,20-24,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLVIDLFHBQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CN=C4)NS(=O)(=O)C5=CC=CC6=C5C=CN=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926464 | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129695-80-3 | |
| Record name | KN 04 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129695803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Isoquinoline Derivatives
The synthesis begins with the sulfonation of isoquinoline to introduce the sulfonic acid group at the 5-position. Patent data reveals that sulfuric anhydride (SO₃) in concentrated sulfuric acid at 20–40°C for 10–15 hours achieves regioselective sulfonation . This method avoids nitration-reduction pathways, which historically produced positional isomers requiring chromatographic separation .
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfuric anhydride (mol) | 8–10 mol per mol substrate | Maximizes sulfonation |
| Temperature | 30–50°C | Prevents decomposition |
| Reaction time | 12–14 hours | Completes conversion |
Post-sulfonation, the sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) at 60–80°C for 1–4 hours . Excess SOCl₂ (4–6 mol) ensures complete halogenation, yielding isoquinoline-5-sulfonyl chloride with >90% purity after crystallization .
Sulfonamide Bond Formation
The propylamine linker is functionalized via sulfonamide coupling. Research demonstrates that reacting isoquinoline-5-sulfonyl chloride with N-methyl-1,3-diaminopropane in ethyl acetate and aqueous NaHCO₃ (pH 7.5–8.5) at 0–5°C minimizes hydrolysis . The reaction proceeds via nucleophilic attack, forming the sulfonamide bond with 85–92% yield .
Critical Considerations
-
Solvent choice : Ethyl acetate enhances solubility of both reactants without side reactions .
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Stoichiometry : A 1:1.1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation .
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Stereochemistry : The (S)-configuration at the propyl chain’s α-carbon is achieved using (S)-BINOL-derived chiral auxiliaries during amine synthesis, enabling enantiomeric excess >98% .
Piperazine Conjugation via Amide Bond Formation
The 4-phenylpiperazine moiety is introduced through amide coupling. Sigma-Aldrich protocols employ 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in dimethylformamide (DMF) to activate the propylamine’s carboxyl group . Reaction with 4-phenylpiperazine at 25°C for 12–18 hours achieves 78–85% yield .
Optimization Insights
| Factor | Effect |
|---|---|
| EDCI concentration | 1.2 equiv. minimizes racemization |
| Temperature control | <30°C prevents epimerization |
| DMF as solvent | Enhances carbodiimide activation |
Alternative methods using HOBt (hydroxybenzotriazole) as a coupling agent show comparable efficacy but require longer reaction times (24–36 hours) .
Sulfonate Esterification
The final step involves sulfonate ester formation on the phenyl ring. PubChem data indicates that isoquinoline-5-sulfonyl chloride reacts with the phenolic hydroxyl group of the intermediate in acetone at pH 8–9 . Triethylamine (2.5 equiv.) acts as a base, scavenging HCl and driving the reaction to completion (yield: 80–88%) .
Reaction Conditions
-
Solvent : Acetone stabilizes the sulfonate ester against hydrolysis .
-
Workup : Extraction with dichloromethane and washing with brine removes unreacted reagents .
Purification and Characterization
Final purification uses preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the target compound (>99% purity) . Structural confirmation relies on:
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¹H/¹³C NMR : Key peaks include δ 8.5–9.0 ppm (isoquinoline protons) and δ 3.2–3.6 ppm (piperazine CH₂) .
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HRMS : Calculated for C₃₈H₃₇N₅O₆S₂ [M+H]⁺: 764.2264; observed: 764.2261 .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents, stereochemistry, and functional groups:
a. KN-62 (4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate)
- 3-Oxo Group: A keto group at the third carbon of the propyl chain facilitates hydrogen bonding with CaMKII.
- Activity : KN-62 is a potent CaMKII inhibitor (IC₅₀ ~ 0.9 μM) .
b. 1-(N,O-bis(5-Isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine
- Differences: Tyrosyl Backbone: Replaces the propyl chain with an L-tyrosine-derived structure. Dual Sulfonylation: Both hydroxyl and amino groups of tyrosine are sulfonylated.
- Implications : The tyrosine backbone may alter solubility and kinase selectivity .
c. Target Compound (Non-methylated, Non-oxo Variant)
- Key Features :
- Absence of the N-methyl group and 3-oxo group compared to KN-62.
- Propyl chain directly links to 4-phenylpiperazine without a keto bridge.
- Hypothesized Impact : Reduced CaMKII affinity due to lack of critical hydrogen-bonding motifs .
Functional Analogs
Compounds with overlapping biological targets but divergent structures:
a. Trifluoperazine (TFP)
- Structure: Phenothiazine derivative lacking sulfonate groups.
- Mechanism : Binds calmodulin (CaM) to inhibit CaMKII indirectly.
- Activity : Less selective than sulfonamide-based inhibitors .
b. W7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide)
- Structure: Naphthalenesulfonamide with a flexible aminohexyl chain.
- Mechanism : Competes with CaM-binding proteins.
- Potency : Moderate CaMKII inhibition (IC₅₀ ~ 10 μM) compared to KN-62 .
Comparative Data Table
Structural-Activity Relationship (SAR) Insights
Biological Activity
4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate, often referred to as KN-04, is a complex organic compound notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.
Chemical Structure and Properties
The molecular formula of KN-04 is , with a molecular weight of approximately 693.8 g/mol. Its structure features isoquinoline and piperazine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-(isoquinolin-5-ylsulfonylamino)-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate |
| CAS Number | 129695-80-3 |
| Molecular Weight | 693.8 g/mol |
The biological activity of KN-04 is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound exhibits the ability to inhibit or activate these targets, influencing various cellular processes such as:
- Signal Transduction : Modulating pathways that affect cellular responses.
- Gene Expression : Influencing transcription factors that regulate gene activity.
- Metabolic Regulation : Affecting metabolic pathways that can lead to altered cellular functions.
Anticancer Activity
Recent studies have indicated that KN-04 may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against breast and glioblastoma tumor cell lines, with IC50 values in the nanomolar range.
Enzyme Inhibition
KN-04 has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression and inflammatory responses. The inhibition of these enzymes can lead to decreased tumor growth and reduced inflammation.
Neurological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that KN-04 may modulate serotonin and dopamine pathways, which are crucial in conditions such as depression and anxiety.
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of KN-04 on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, administration of KN-04 resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
- Neuroprotection : Research on neuroprotective effects revealed that KN-04 could mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(2-(isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonamide coupling and piperazine alkylation. Key steps include:
- Sulfonylation : Reacting isoquinoline-5-sulfonyl chloride with the amine precursor under anhydrous conditions (e.g., using N,N-dimethylacetamide as a solvent at 60–80°C for 6–12 hours) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (e.g., using a C18 column and a methanol/water mobile phase) to isolate the target compound .
- Purity Validation : Confirm via HPLC (≥98% purity) using a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon backbone .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for exact mass verification .
- X-Ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms, especially for salt derivatives (e.g., hydrochloride or phosphate salts) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition patterns (e.g., weight loss at 150–200°C indicates solvent residues) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in physicochemical data between different salt forms of this compound?
- Methodological Answer :
- Controlled Recrystallization : Vary solvents (e.g., ethanol vs. acetonitrile) to isolate distinct crystalline forms. Characterize each form using XRPD and DSC to identify polymorphs .
- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral data (e.g., FTIR, Raman) with solubility or stability outcomes .
- Stability Studies : Monitor hygroscopicity under accelerated conditions (40°C/75% RH for 4 weeks) to assess data variability caused by environmental factors .
Q. What strategies optimize reaction yield while minimizing side products during the synthesis of piperazine-containing analogs?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or CuI catalysts for Suzuki-Miyaura coupling to reduce steric hindrance in the piperazine moiety .
- Temperature Control : Maintain reactions at 50–60°C to avoid over-alkylation, which generates tertiary amine byproducts .
- In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically (e.g., limiting sulfonyl chloride to 1.1 equivalents) .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to measure binding affinity (Kd) and inhibition constants (Ki) for target enzymes like kinases .
- Molecular Docking : Perform in silico simulations with AutoDock Vina to predict binding sites on enzymes, validated by mutagenesis studies (e.g., alanine scanning) .
- Cross-Validation : Compare results with structurally similar inhibitors (e.g., isoquinoline-5-sulfonamide derivatives) to identify structure-activity relationships (SAR) .
Q. What methodological frameworks are recommended for analyzing contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility .
- Pathway Analysis : Use gene ontology (GO) enrichment to identify cell-specific signaling pathways affected by the compound .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to contextualize outliers and validate trends .
Methodological Design & Data Interpretation
Q. How should researchers design stability studies to predict the compound’s shelf life under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions for 24–72 hours. Analyze degradation products via LC-MS .
- Arrhenius Modeling : Calculate activation energy (Ea) from accelerated stability data (25–60°C) to extrapolate shelf life at 4°C .
Q. What statistical approaches are critical for validating hypotheses in dose-dependent toxicity studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
